tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate, trifluoroacetic acid
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Overview
Description
tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate, trifluoroacetic acid: is a complex organic compound that features a tert-butyl ester, an amino group, and a thiazole ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable precursor, such as 2-chloroacetyl chloride, with thiourea under acidic conditions to form 2-chloro-1,3-thiazole.
Amino acid coupling: The thiazole derivative is then coupled with an amino acid derivative, such as tert-butyl 2-amino-3-bromopropanoate, using a base like triethylamine in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the amino group or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amino or thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential drug candidate for various diseases due to its unique structural features.
- Utilized in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Applied in the development of new materials with specific properties, such as polymers or coatings.
- Used in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and amino group can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-butyl 2-amino-3-(1,3-thiazol-4-yl)propanoate: Lacks the chlorine substitution on the thiazole ring.
tert-butyl 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoate: Contains a bromine atom instead of chlorine on the thiazole ring.
tert-butyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate: Features a methyl group instead of chlorine on the thiazole ring.
Uniqueness: The presence of the chlorine atom on the thiazole ring in tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
2694727-81-4 |
---|---|
Molecular Formula |
C12H16ClF3N2O4S |
Molecular Weight |
376.8 |
Purity |
95 |
Origin of Product |
United States |
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